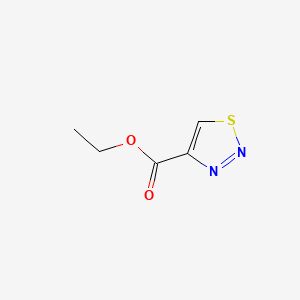
1,2,3-Thiadiazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1,2,3-thiadiazole-4-carboxylate is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 1,2,3-thiadiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 1,2,3-thiadiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,2,3-thiadiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : propriétés anticancéreuses
Les dérivés du 1,2,3-thiadiazole-4-carboxylate d'éthyle ont été étudiés pour leurs propriétés anticancéreuses potentielles. Le groupement thiadiazole est connu pour interagir avec diverses cibles biologiques, ce qui peut être exploité pour concevoir des composés ayant des activités anticancéreuses spécifiques. Les chercheurs étudient les relations structure-activité (SAR) de ces composés afin d'optimiser leur efficacité contre les cellules cancéreuses .
Agriculture : régulation de la croissance des plantes
En agriculture, les dérivés du this compound servent de régulateurs de croissance des plantes. Ils présentent une gamme d'activités, y compris des propriétés fongicides et insecticides, qui peuvent protéger les cultures des ravageurs et des maladies. Cela contribue à améliorer le rendement et la qualité des cultures .
Pharmacologie : agents neuroprotecteurs
L'application pharmacologique du this compound comprend son rôle d'agent neuroprotecteur. Il a été constaté qu'il avait des effets bénéfiques pour protéger les cellules nerveuses des dommages ou de la dégénérescence, ce qui est crucial dans le traitement des maladies neurodégénératives .
Biochimie : inhibition enzymatique
En biochimie, ce composé est utilisé pour étudier l'inhibition enzymatique. En modifiant la structure du thiadiazole, les chercheurs peuvent créer des inhibiteurs spécifiques à certaines enzymes, ce qui aide à comprendre les voies enzymatiques et à développer de nouveaux médicaments .
Science des matériaux : synthèse de composés hétérocycliques
Le this compound est utilisé en science des matériaux pour la synthèse de composés hétérocycliques. Ces composés ont des applications dans la création de nouveaux matériaux ayant des propriétés désirables, telles qu'une durabilité ou une conductivité accrues .
Science de l'environnement : activité antimicrobienne
Enfin, en science de l'environnement, l'activité antimicrobienne des dérivés du this compound est intéressante. Ils peuvent être utilisés pour développer des traitements contre la contamination microbienne de l'eau et du sol, contribuant ainsi à maintenir un environnement propre et sûr .
Safety and Hazards
Orientations Futures
Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .
Mécanisme D'action
Target of Action
Ethyl 1,2,3-thiadiazole-4-carboxylate is a derivative of the 1,2,3-thiadiazole class of compounds . The 1,2,3-thiadiazole moiety is known to interact with a broad spectrum of biological targets, including various proteins and DNA . .
Mode of Action
1,2,3-thiadiazole derivatives are known to interact strongly with their biological targets . They can easily cross cellular membranes due to their mesoionic nature , which allows them to reach their targets effectively.
Biochemical Pathways
1,2,3-thiadiazole derivatives have been reported to exhibit a wide array of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator activities . These activities suggest that Ethyl 1,2,3-thiadiazole-4-carboxylate may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s ability to easily cross cellular membranes suggests that it may have good bioavailability.
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,3-thiadiazole derivatives , it is likely that Ethyl 1,2,3-thiadiazole-4-carboxylate could have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
Ethyl 1,2,3-thiadiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of 1,2,3-thiadiazoles, which function as potential antineoplastic agents . The interactions of Ethyl 1,2,3-thiadiazole-4-carboxylate with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby influencing their activity.
Cellular Effects
Ethyl 1,2,3-thiadiazole-4-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1,2,3-thiadiazole have shown antimicrobial, antifungal, and anticancer activities, indicating that Ethyl 1,2,3-thiadiazole-4-carboxylate may play a role in these cellular effects .
Molecular Mechanism
The molecular mechanism of Ethyl 1,2,3-thiadiazole-4-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,2,3-thiadiazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 1,2,3-thiadiazole-4-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of Ethyl 1,2,3-thiadiazole-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial or anticancer activity. At higher doses, it could potentially cause toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Ethyl 1,2,3-thiadiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound .
Transport and Distribution
Within cells and tissues, Ethyl 1,2,3-thiadiazole-4-carboxylate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of Ethyl 1,2,3-thiadiazole-4-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .
Propriétés
IUPAC Name |
ethyl thiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHTNOJXVICFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291838 | |
| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-36-4 | |
| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3989-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of Ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol?
A1: Unlike typical reduction reactions, Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes an unusual ring enlargement when treated with samarium/iodine in methanol. Instead of a simple reduction, the reaction incorporates a sulfur atom and expands the five-membered 1,2,3-thiadiazole ring to a seven-membered 1,2,5-trithiepan ring, forming dimethyl 1,2,5-trithiepan-4,6-dicarboxylates as a mixture of cis/trans isomers. [] This unexpected reactivity highlights the unique behavior of this compound under specific reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)

